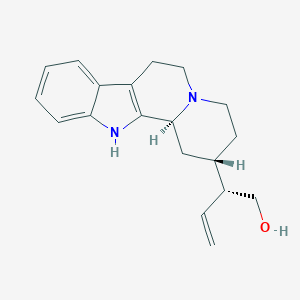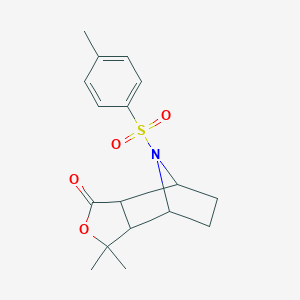
Carbamic acid, N-(4-(dimethylamino)butyl)dithio-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, N-(4-(dimethylamino)butyl)dithio- is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as Dithiothreitol (DTT), which is a reducing agent commonly used in biochemistry and molecular biology experiments.
Mecanismo De Acción
The mechanism of action of Carbamic acid, N-(4-(dimethylamino)butyl)dithio- involves the reduction of disulfide bonds in proteins. DTT reacts with the disulfide bond, resulting in the formation of two thiol groups. This reaction breaks the disulfide bond, denaturing and unfolding the protein. The thiol groups can then react with other disulfide bonds or with other thiol groups, forming new disulfide bonds. This process can help to stabilize the protein or facilitate the purification process.
Efectos Bioquímicos Y Fisiológicos
Carbamic acid, N-(4-(dimethylamino)butyl)dithio- has various biochemical and physiological effects. It can reduce disulfide bonds in proteins, which can denature and unfold the protein. This can help to facilitate the study of protein structure and function. Additionally, DTT can reduce oxidized glutathione, which is an important antioxidant in cells. This can help to protect cells from oxidative stress and damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of Carbamic acid, N-(4-(dimethylamino)butyl)dithio- in lab experiments has various advantages and limitations. One advantage is that it is a relatively simple and inexpensive reducing agent that can be used in a variety of experiments. Additionally, DTT can reduce disulfide bonds in proteins, which can help to denature and unfold the protein, making it easier to study. However, one limitation is that DTT can be toxic at high concentrations, which can affect the results of the experiment. Additionally, DTT can react with other chemicals in the experiment, which can affect the outcome.
Direcciones Futuras
There are various future directions for the use of Carbamic acid, N-(4-(dimethylamino)butyl)dithio- in scientific research. One direction is the development of new reducing agents that are more effective and less toxic than DTT. Additionally, the use of DTT in the study of protein structure and function can be expanded to include more complex proteins and protein interactions. Furthermore, the use of DTT in the purification process can be optimized to improve the yield and purity of the protein. Overall, Carbamic acid, N-(4-(dimethylamino)butyl)dithio- has significant potential for use in scientific research, and future studies will undoubtedly uncover new applications and uses for this compound.
Conclusion:
In conclusion, Carbamic acid, N-(4-(dimethylamino)butyl)dithio- is a chemical compound that has various applications in scientific research. It is commonly used as a reducing agent in biochemistry and molecular biology experiments. The synthesis method of Carbamic acid, N-(4-(dimethylamino)butyl)dithio- is relatively simple, and the compound has various advantages and limitations for use in lab experiments. The future directions for the use of Carbamic acid, N-(4-(dimethylamino)butyl)dithio- in scientific research are vast, and this compound has significant potential for use in a variety of fields.
Métodos De Síntesis
Carbamic acid, N-(4-(dimethylamino)butyl)dithio- can be synthesized by the reaction of thioctic acid with 4-dimethylaminobutylamine. This reaction results in the formation of DTT, which is a white crystalline powder that is soluble in water and alcohols. The synthesis method of Carbamic acid, N-(4-(dimethylamino)butyl)dithio- is relatively simple and can be performed in a laboratory setting.
Aplicaciones Científicas De Investigación
Carbamic acid, N-(4-(dimethylamino)butyl)dithio- has various applications in scientific research. It is commonly used as a reducing agent in biochemistry and molecular biology experiments. DTT can reduce disulfide bonds in proteins, which can help to denature and unfold the protein, making it easier to study. It is also used to reduce protein disulfide bonds during the purification process. Additionally, DTT can be used to reduce oxidized glutathione, which is an important antioxidant in cells.
Propiedades
Número CAS |
18997-68-7 |
|---|---|
Nombre del producto |
Carbamic acid, N-(4-(dimethylamino)butyl)dithio- |
Fórmula molecular |
C7H16N2S2 |
Peso molecular |
192.4 g/mol |
Nombre IUPAC |
4-(dimethylamino)butylcarbamodithioic acid |
InChI |
InChI=1S/C7H16N2S2/c1-9(2)6-4-3-5-8-7(10)11/h3-6H2,1-2H3,(H2,8,10,11) |
Clave InChI |
DCHCGJGEXGQXPE-UHFFFAOYSA-N |
SMILES isomérico |
CN(C)CCCCN=C(S)S |
SMILES |
CN(C)CCCCNC(=S)S |
SMILES canónico |
CN(C)CCCCNC(=S)S |
Otros números CAS |
18997-68-7 |
Sinónimos |
N-[4-(Dimethylamino)butyl]carbamodithioic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,1,1-Trichloro-2-[chloro-(1,1,1-trichloro-2-methylpropan-2-yl)oxyphosphoryl]oxy-2-methylpropane](/img/structure/B101055.png)





![2-(Hydroxymethyl)benzo[b]thiophene](/img/structure/B101068.png)






